molecular formula C18H22O4 B13972702 Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- CAS No. 53129-28-5

Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-

Cat. No.: B13972702
CAS No.: 53129-28-5
M. Wt: 302.4 g/mol
InChI Key: UJVWKSNORBRUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-: is an organic compound with the molecular formula C14H14O2 . It is also known by other names such as Ethane, 1,2-diphenoxy- and Ethylene glycol diphenyl ether . This compound is characterized by the presence of two benzene rings connected by an ethane chain with oxygen atoms, forming an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- typically involves the reaction of phenol with 1,2-dichloroethane or ethylene glycol sulfonate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous or ethanol medium . The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The crude product is often purified by high-temperature distillation under reduced pressure to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.

Biology and Medicine: In biological research, this compound can be used as a model compound to study the interactions of ethers with biological molecules. It may also be explored for its potential pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also used in the formulation of certain types of resins and coatings .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- involves its interaction with molecular targets through its ether linkages. The oxygen atoms in the ether linkages can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The benzene rings can participate in π-π interactions with aromatic systems, further affecting its behavior in chemical and biological systems .

Comparison with Similar Compounds

    Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: (C16H18O2)

    Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: (C18H22O2)

  • Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis[4-fluoro-]

Comparison: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- is unique due to its specific ether linkages and the presence of two benzene rings connected by an ethane chain. This structure imparts distinct chemical properties, such as higher stability and specific reactivity patterns compared to similar compounds. The presence of additional functional groups in similar compounds can lead to variations in their chemical behavior and applications .

Properties

CAS No.

53129-28-5

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-[2-(2-phenoxyethoxy)ethoxy]ethoxybenzene

InChI

InChI=1S/C18H22O4/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

UJVWKSNORBRUEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.